LogP Difference of ~0.99 Units Versus Ethyl 6-Methylnicotinate Indicates Substantially Higher Lipophilicity for the tert-Butyl Congener
Ethyl 6-(tert-butyl)nicotinate exhibits a computed LogP of 2.56, compared to a computed LogP of 1.57 for ethyl 6-methylnicotinate, representing a ΔLogP of approximately +0.99 units . This difference translates to an approximately 10-fold higher predicted octanol-water partition coefficient (log scale) for the tert-butyl-substituted analog, driven by the increased hydrocarbon surface area of the tert-butyl group relative to methyl . The higher lipophilicity has direct implications for membrane permeability, passive diffusion, and chromatographic retention behavior during purification.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.56 (Ethyl 6-(tert-butyl)nicotinate) |
| Comparator Or Baseline | LogP = 1.57 (Ethyl 6-methylnicotinate, CAS 21684-59-3) |
| Quantified Difference | ΔLogP = +0.99 (approximately 10-fold difference in predicted partition coefficient) |
| Conditions | Computed LogP values from supplier datasheets using standard in silico prediction algorithms |
Why This Matters
For procurement decisions involving compounds intended for cell-based assays, in vivo studies, or chromatographic method development, the nearly 1-unit LogP difference will materially affect compound handling, solubility in biological media, and retention times—making direct analog substitution inadvisable without experimental re-optimization.
